4-Amino-4-(p-tolyl)butanoic acid
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Overview
Description
4-Amino-4-(p-tolyl)butanoic acid is an organic compound with the molecular formula C11H15NO2 It is a derivative of butanoic acid, featuring an amino group and a p-tolyl group attached to the butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-(p-tolyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of p-tolylacetonitrile with ethyl chloroacetate in the presence of a base, followed by hydrolysis and decarboxylation to yield the desired product . Another method involves the reduction of 4-oxo-4-(p-tolyl)butanoic acid using a suitable reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Amino-4-(p-tolyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
Scientific Research Applications
4-Amino-4-(p-tolyl)butanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-4-(p-tolyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the p-tolyl group can interact with hydrophobic regions of proteins, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4-(p-tolyl)butanoic acid: A precursor in the synthesis of 4-Amino-4-(p-tolyl)butanoic acid.
4-(4-Methoxyphenyl)-4-oxobutanoic acid: A structurally similar compound with different functional groups.
4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid: Another similar compound with additional methoxy groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its amino group allows for versatile chemical modifications, while the p-tolyl group provides hydrophobic interactions that can be exploited in various applications .
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
4-amino-4-(4-methylphenyl)butanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-8-2-4-9(5-3-8)10(12)6-7-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14) |
InChI Key |
AAOIWGGBQGXIGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCC(=O)O)N |
Origin of Product |
United States |
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